5-(4-Chloro-3-fluorophenyl)nicotinic acid

Description

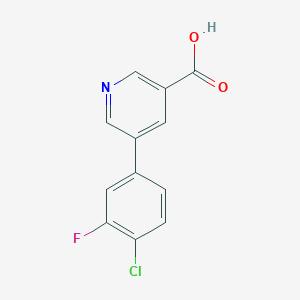

5-(4-Chloro-3-fluorophenyl)nicotinic acid is an organic compound with the molecular formula C12H7ClFNO2. It is a derivative of nicotinic acid, featuring a chloro and fluoro substituent on the phenyl ring.

Properties

IUPAC Name |

5-(4-chloro-3-fluorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClFNO2/c13-10-2-1-7(4-11(10)14)8-3-9(12(16)17)6-15-5-8/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOUVKXIFBDRANW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=CN=C2)C(=O)O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602519 | |

| Record name | 5-(4-Chloro-3-fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893740-56-2 | |

| Record name | 5-(4-Chloro-3-fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated nicotinic acid under palladium catalysis .

Industrial Production Methods

In an industrial setting, the production of 5-(4-Chloro-3-fluorophenyl)nicotinic acid may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized for high yield and purity, often involving the use of specialized catalysts and solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-3-fluorophenyl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.

Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Neurological Disorders

One of the primary applications of 5-(4-Chloro-3-fluorophenyl)nicotinic acid lies in its potential to target neurological disorders. The compound is believed to interact with nicotinic acetylcholine receptors (nAChRs), which are crucial in various neurological functions. Research indicates that compounds with similar structures may act as agonists or antagonists of these receptors, making them relevant for conditions such as:

- Alzheimer's Disease

- Parkinson's Disease

- Nicotine Addiction

These conditions are associated with dysregulation of neurotransmitter systems where nAChRs play a pivotal role. The ability of this compound to modulate these receptors could lead to novel therapeutic strategies aimed at enhancing cognitive function or reducing withdrawal symptoms in addiction scenarios.

1.2 Anti-Inflammatory Properties

The compound also shows promise in the realm of anti-inflammatory therapies. Its structural features may allow it to inhibit pro-inflammatory pathways, potentially providing relief in conditions characterized by excessive inflammation, such as arthritis or chronic inflammatory diseases .

Biochemical Interactions

2.1 Interaction with Nicotinic Receptors

The interaction studies involving this compound often focus on its binding affinity to nAChRs. These studies help elucidate its mechanism of action and potential therapeutic benefits. The presence of chlorine and fluorine enhances lipophilicity, which may improve the compound's ability to cross the blood-brain barrier, making it a candidate for central nervous system drug development.

2.2 Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological profile. The unique halogenation pattern and electronic effects on the aromatic system can influence its biological activity compared to other similar compounds. For instance, variations in substituent positions can significantly alter receptor binding and functional outcomes.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, emphasizing the importance of controlling reaction conditions for achieving desired yields and purity .

Several studies have explored the pharmacological potential of compounds related to this compound:

- A study demonstrated significant inhibitory activities against α-amylase and α-glucosidase using derivatives similar to this compound, suggesting potential applications in diabetes management .

- Another research project focused on molecular docking studies that assessed binding interactions with nAChRs, revealing insights into how structural modifications could enhance therapeutic efficacy against neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-fluorophenyl)nicotinic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

- 5-(4-Chloro-3-methylphenyl)nicotinic acid

- 5-(4-Chloro-3-bromophenyl)nicotinic acid

- 5-(4-Chloro-3-iodophenyl)nicotinic acid

Uniqueness

5-(4-Chloro-3-fluorophenyl)nicotinic acid is unique due to the presence of both chloro and fluoro substituents, which can significantly alter its chemical and biological properties compared to other similar compounds.

Biological Activity

5-(4-Chloro-3-fluorophenyl)nicotinic acid is a compound with significant potential in various biological applications. Its structural features, including a nicotinic acid moiety and a 4-chloro-3-fluorophenyl group, contribute to its unique biological activities. This article will explore its biological activity, including antimicrobial properties, interactions with nicotinic receptors, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHClFNO, with a molecular weight of 251.64 g/mol. The compound's structure is characterized by:

- Nicotinic Acid Moiety : Contributes to its interaction with nicotinic receptors.

- 4-Chloro-3-fluorophenyl Group : Influences its electronic properties and biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains. For instance, studies have reported that derivatives of nicotinic acid demonstrate significant inhibitory effects on Staphylococcus aureus and Staphylococcus epidermidis with minimum inhibitory concentrations (MICs) as low as 1.95 µg/mL .

- Interaction with Nicotinic Receptors : The compound is investigated for its binding affinity to nicotinic acetylcholine receptors (nAChRs), which are implicated in neurotransmission and neuropharmacology. This interaction may lead to therapeutic applications in treating neurological disorders .

- Potential Anti-inflammatory and Anticancer Properties : Preliminary studies suggest that the compound may modulate inflammatory pathways and exhibit anticancer activity through mechanisms involving reactive oxygen species (ROS) generation and apoptosis induction in cancer cells .

The mechanism of action for this compound involves:

- Binding to Receptors : The compound's interaction with nAChRs can modulate neurotransmitter release, influencing various physiological processes.

- Inhibition of Enzymatic Activity : It may inhibit enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism, potentially aiding in diabetes management .

- Induction of ROS : In cancer cells, the generation of ROS leads to cellular stress responses that can trigger apoptosis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-5-(4-chloro-2-fluorophenyl)nicotinic acid | CHClFNO | Contains an amino group enhancing solubility |

| 5-(3-Chloro-4-fluorophenyl)nicotinic acid | CHClFNO | Different halogen positioning affects reactivity |

| 5-(3-Chloro-4-methylphenyl)nicotinic acid | CHClNO | Methyl substitution alters hydrophobic properties |

The distinct halogenation pattern of this compound may influence its pharmacological profile compared to these analogs.

Case Studies

- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of various nicotinic acid derivatives, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

- Neuropharmacological Applications : Research focusing on the binding affinity of this compound to nAChRs revealed promising results for developing treatments for cognitive disorders such as Alzheimer's disease .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.